molecular formula C10H7NO2S B1437740 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde CAS No. 885278-87-5

2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde

Cat. No. B1437740
M. Wt: 205.23 g/mol
InChI Key: HAXXZLBEEWCVAX-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is a thiazole aldehyde derivative . Thiazoles are important heterocyclic compounds that exhibit a variety of properties and applications . The presence of p-chloro and p-hydroxyl groups at the phenyl ring is important in describing the antimicrobial activity of synthesized 2,4-disubstituted thiazole derivatives .


Synthesis Analysis

The synthesis of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde involves the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .


Molecular Structure Analysis

The molecular formula of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is C10H7NO2S . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole derivatives undergo various reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde include a molecular weight of 205.24 . It is a liquid with a refractive index of 1.574 . It has a boiling point of 61-63 °C/15 mmHg and a density of 1.288 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Characterization

  • Condensation Reactions : Zaharia et al. (2008) explored the condensation reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone, resulting in various compounds. This study provided insights into the structural characteristics of these compounds through spectroscopic methods (Zaharia, Silvestru, Vérité, Vlassa, Imre, & Silvestru, 2008).

  • Thiazole and Pyrazoline Derivatives : Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles, demonstrating the versatility of thiazole derivatives in chemical synthesis (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).

  • Study of Fluorescent Sensing Mechanism : Su & Fang (2020) conducted a theoretical study on the ESIPT processes and photophysical properties of 2-(2′-hydroxyphenol)thiazole-4-carbaldehyde derivatives, highlighting its application in fluorescent sensing mechanisms (Su & Fang, 2020).

Biological Activity and Applications

  • Glucosylation of Thiazoles : Taile, Ingle, & Hatzade (2010) explored the glucosylation of certain thiazoles, demonstrating the potential biological application of these compounds (Taile, Ingle, & Hatzade, 2010).

  • Potential Bioactive Substances : Sinenko et al. (2016) synthesized new 1,3-thiazole derivatives from 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes, indicating their interest as potential bioactive substances (Sinenko, Slivchuk, Pil'o, Raenko, & Brovarets, 2016).

  • Anticancer and Antiviral Activities : Lozynskyi et al. (2016) evaluated novel thiopyrano[2,3-d]thiazole-6-carbaldehydes for their anticancer and antiviral activities, identifying compounds with significant antimitotic activity and influence on various viruses (Lozynskyi, Golota, Zimenkovsky, Atamanyuk, Gzella, & Lesyk, 2016).

  • Antimicrobial Activity of Schiff Bases : Hamed et al. (2020) synthesized chitosan Schiff bases based on heterocyclic moieties, including thiazole derivatives, and assessed their antimicrobial activity, indicating potential applications in combating microbial infections (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

properties

IUPAC Name

2-(4-hydroxyphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-5-8-6-14-10(11-8)7-1-3-9(13)4-2-7/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXXZLBEEWCVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674291
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde

CAS RN

885278-87-5
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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